molecular formula C25H32O9 B1208540 2-Methoxyestrone 3-glucuronide CAS No. 25577-70-2

2-Methoxyestrone 3-glucuronide

Cat. No.: B1208540
CAS No.: 25577-70-2
M. Wt: 476.5 g/mol
InChI Key: NZTHZDNDYACBSX-FJNWEKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyestrone 3-glucuronide, with the CAS number 25577-70-2, is a steroidal glucuronide conjugate that serves as a significant metabolite in the study of estrogen catabolism and elimination . This compound is formed in the liver through the enzymatic action of UDP-glucuronosyltransferase (UGT), which conjugates a glucuronic acid moiety to the 2-methoxyestrone molecule . This glucuronidation process is a critical Phase II metabolic pathway that dramatically increases the water solubility of lipophilic compounds, thereby facilitating their biliary and renal excretion . As a key reference standard, this compound is essential for researchers investigating the complex metabolic fate of estrogens, the specificity and activity of various UGT enzymes , and the development of analytical methods for quantifying steroid metabolites in biological samples such as urine and bile. Its role was historically identified as a new biliary metabolite in rat models, underscoring its relevance in pre-clinical metabolic studies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25577-70-2

Molecular Formula

C25H32O9

Molecular Weight

476.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-2-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H32O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,19-22,24,27-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,19-,20-,21+,22-,24+,25-/m0/s1

InChI Key

NZTHZDNDYACBSX-FJNWEKAQSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

2-methoxyestrone-3-glucuronide

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of 2 Methoxyestrone 3 Glucuronide

Enzymatic Formation of 2-Methoxyestrone (B195170) Precursor

The initial step in the formation of 2-Methoxyestrone 3-glucuronide is the generation of its direct precursor, 2-Methoxyestrone. This process is primarily mediated by the enzyme Catechol-O-Methyltransferase (COMT), which acts on a specific catechol estrogen.

Role of Catechol-O-Methyltransferase (COMT) in O-Methylation

Catechol-O-Methyltransferase (COMT) is a vital enzyme that facilitates the transfer of a methyl group from S-adenosyl-methionine to a hydroxyl group of a catechol substrate. aacrjournals.orgnih.gov This O-methylation is a critical detoxification step in the metabolism of catechol estrogens. aacrjournals.orgoup.com COMT exists in two forms: a soluble cytoplasmic form (S-COMT) and a membrane-bound form (MB-COMT). aacrjournals.org

The enzyme catalyzes the methylation of both 2-hydroxy and 4-hydroxy catechol estrogens to their corresponding methoxyestrogens. aacrjournals.org Specifically, COMT converts 2-hydroxyestrone (B23517) into 2-methoxyestrone. pathbank.orgwikipedia.orgrupahealth.comrupahealth.com This reaction is not only a detoxification pathway but also influences the balance of estrogen metabolites, some of which have distinct biological activities. aacrjournals.orgnih.gov The efficiency of COMT can be influenced by genetic polymorphisms, leading to variations in enzyme activity among individuals. aacrjournals.org For instance, a common polymorphism results in a low-activity COMT variant, which may affect the rate of catechol estrogen methylation. aacrjournals.orgresearchgate.net

Precursor Catechol Estrogens: 2-Hydroxyestrone

The primary substrate for COMT in the synthesis of 2-methoxyestrone is 2-hydroxyestrone. pathbank.orgrupahealth.comrupahealth.com 2-Hydroxyestrone is a major metabolite of estrone (B1671321), formed through hydroxylation by cytochrome P450 enzymes, particularly CYP1A1. rupahealth.com As a catechol estrogen, 2-hydroxyestrone contains two hydroxyl groups on its aromatic A-ring, making it a target for O-methylation by COMT. rupahealth.comrupahealth.com The conversion of 2-hydroxyestrone to 2-methoxyestrone is a crucial metabolic step, as it deactivates the catechol estrogen, which is considered to be more chemically reactive than its methoxylated counterpart. rupahealth.comrupahealth.com The balance between 2-hydroxyestrone and 2-methoxyestrone is considered an important indicator of estrogen metabolism. rupahealth.com

Glucuronidation of 2-Methoxyestrone

Following its formation, 2-methoxyestrone undergoes a second key biotransformation: glucuronidation. This reaction significantly increases the water solubility of the molecule, preparing it for excretion. hmdb.ca The product of this reaction is this compound. hmdb.cahmdb.ca

Involvement of Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs) Isoforms

The conjugation of a glucuronic acid moiety to 2-methoxyestrone is catalyzed by a superfamily of enzymes known as Uridine Diphosphate-Glucuronosyltransferases (UGTs). hmdb.canih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. pathbank.orghmdb.ca The general reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to the substrate. hmdb.ca

Multiple UGT isoforms have been identified to be involved in the glucuronidation of estrogens and their metabolites. nih.govoup.com Research has shown that several UGTs can catalyze the glucuronidation of 2-methoxyestrone. researchgate.net

Studies have demonstrated that specific isoforms within the UGT1A and UGT2B families are responsible for the glucuronidation of 2-methoxyestrone. The UGT1A family, in particular, shows significant activity towards this substrate. nih.govresearchgate.net

Identified UGT isoforms with activity towards 2-methoxyestrone include UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10. nih.govoup.com Among these, UGT1A1 and UGT1A8 have been highlighted as major enzymes in the conjugation of 2-methoxyestrone. nih.gov While the UGT2B family is also involved in estrogen metabolism, its role in 2-methoxyestrone glucuronidation appears to be less prominent compared to the UGT1A family. nih.govoup.com Specifically, UGT2B7, a key enzyme for the glucuronidation of other estrogens, does not appear to be significantly involved in the formation of 2-methoxyestrone glucuronides. nih.gov

UGT IsoformFamilyActivity towards 2-Methoxyestrone
UGT1A1UGT1AHigh
UGT1A3UGT1AModerate
UGT1A8UGT1AHigh
UGT1A9UGT1AModerate
UGT1A10UGT1AModerate
UGT2B7UGT2BNot significant

A notable feature of the glucuronidation of 2-methoxyestrone is its regioselectivity. The UGT enzymes preferentially catalyze the attachment of the glucuronic acid moiety to the hydroxyl group at the 3-position of the steroid's A-ring. nih.govoup.com This selective conjugation at the 3-position is a consistent finding across studies investigating the metabolism of 2-methoxyestrone and related methoxyestrogens. nih.govoup.com

The conjugation of 2-methoxyestrone at position 3 is predominantly catalyzed by UGT1A1 and UGT1A8. nih.gov This specificity ensures the formation of this compound as the primary glucuronidated metabolite. oup.comnih.gov There is no detectable glucuronidation occurring at the C-17 position of 2-methoxyestrone. nih.gov This high degree of regioselectivity is a critical aspect of the biotransformation process, leading to a specific and well-defined metabolic end product.

Cofactor Requirements: Uridine Diphosphoglucuronic Acid (UDPGA)

The biosynthesis of this compound is critically dependent on the cofactor Uridine Diphosphoglucuronic Acid (UDPGA). This high-energy molecule serves as the donor of glucuronic acid, which is transferred to the 3-hydroxyl group of 2-methoxyestrone. This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). hmdb.cafoodb.ca

The reaction can be summarized as follows: 2-Methoxyestrone + UDPGA → this compound + UDP hmdb.ca

Glucuronidation significantly increases the water solubility of the hydrophobic 2-methoxyestrone, thereby facilitating its elimination from the body via renal and biliary excretion. nih.gov The availability of UDPGA within the cell is a key determinant of the rate and extent of glucuronide conjugation. oup.com This process is a major route of metabolism for not only estrogens but also a wide array of other endogenous and exogenous compounds. oup.com

The formation of this compound is specifically catalyzed by several UGT isoforms. hmdb.ca While multiple UGTs can conjugate estrogens, specific isoforms exhibit varying efficiencies towards different metabolites. For instance, UGT1A1, UGT1A8, and UGT2B7 are known to be involved in the glucuronidation of estrogens and their metabolites. psu.eduoup.com

Table 1: Key Components in the Biosynthesis of this compound

ComponentRole
Substrate 2-Methoxyestrone
Cofactor Uridine Diphosphoglucuronic Acid (UDPGA)
Enzyme Family UDP-glucuronosyltransferases (UGTs)
Product This compound
Byproduct Uridine Diphosphate (UDP)

Interplay with Other Phase II Metabolic Pathways (e.g., Sulfation)

The metabolic fate of 2-methoxyestrone is not limited to glucuronidation. It is also a substrate for sulfation, another crucial Phase II conjugation reaction. hmdb.cafoodb.ca This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the estrogen molecule. nih.gov

Both glucuronidation and sulfation serve to inactivate estrogens and enhance their water solubility for excretion. nih.govaacrjournals.org The balance between these two pathways can be influenced by several factors, including the relative affinity of the UGT and SULT enzymes for the substrate and the intracellular concentrations of their respective cofactors, UDPGA and PAPS. aacrjournals.org

In various tissues, there is a competitive interplay between UGTs and SULTs for the metabolism of estrogens and their metabolites. aacrjournals.org While glucuronidation is a major pathway for the elimination of 2-methoxyestradiol (B1684026), the precursor to 2-methoxyestrone, sulfation is also a significant route for the metabolism of catechol estrogens. nih.govaacrjournals.org The relative importance of each pathway can vary depending on the specific tissue and its enzymatic makeup. oup.comaacrjournals.org For instance, while the liver has robust activity for both glucuronidation and sulfation, extrahepatic tissues like the breast may rely more heavily on sulfation for estrogen detoxification. aacrjournals.org

Table 2: Comparison of Glucuronidation and Sulfation of 2-Methoxyestrone

FeatureGlucuronidationSulfation
Enzyme Family UDP-glucuronosyltransferases (UGTs)Sulfotransferases (SULTs)
Cofactor UDPGAPAPS
Product This compound2-Methoxyestrone 3-sulfate
Cellular Location Endoplasmic ReticulumCytosol

Tissue and Cellular Distribution of Metabolizing Enzymes

The enzymes responsible for the glucuronidation and sulfation of 2-methoxyestrone exhibit distinct tissue and cellular distribution patterns, which ultimately determine the site of its metabolism.

The liver is the primary site for the metabolism of estrogens, including 2-methoxyestrone, due to the high expression of a wide array of UGT and SULT enzymes. frontiersin.orguchile.cl Hepatic metabolism plays a crucial role in the systemic clearance of these compounds. uchile.clnih.gov Several UGT isoforms are abundantly expressed in the liver, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, and UGT2B15. frontiersin.orgnih.gov This broad repertoire of enzymes ensures efficient glucuronidation of various estrogen metabolites.

However, the metabolism of 2-methoxyestrone is not confined to the liver. Extrahepatic tissues also possess the enzymatic machinery to carry out glucuronidation and sulfation. uchile.clnih.gov The gastrointestinal tract, particularly the small intestine, is a significant site of extrahepatic metabolism, with high expression of UGT1A8 and UGT1A10. psu.edufrontiersin.org This is particularly important for the first-pass metabolism of orally ingested compounds. Other extrahepatic tissues, such as the kidney, breast, and uterus, also express UGT and SULT enzymes, allowing for local regulation of estrogen activity. oup.comuchile.cl For example, UGT1A1 and SULT1E1 are expressed in breast tissue, contributing to local estrogen detoxification. aacrjournals.org

Table 3: Predominant UGT Isoforms in Hepatic and Extrahepatic Tissues

TissuePredominant UGT Isoforms
Liver UGT1A1, UGT1A4, UGT2B4, UGT2B7, UGT2B10 nih.gov
Small Intestine UGT1A8, UGT1A10, UGT2B17 frontiersin.orgnih.gov
Kidney UGT1A9, UGT2B7 nih.gov

Analytical Methodologies for Detection and Quantification of 2 Methoxyestrone 3 Glucuronide

Chromatographic Techniques

Chromatography is a fundamental step in the analysis of 2-Methoxyestrone (B195170) 3-glucuronide, enabling its separation from a complex mixture of other endogenous compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like 2-Methoxyestrone 3-glucuronide. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape and ionization efficiency.

The chromatographic conditions, including the column type, mobile phase composition, gradient elution profile, and flow rate, are optimized to achieve baseline separation of this compound from its isomers and other related estrogen metabolites mpg.de. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of analytes with different polarities within a reasonable run time. The retention time of this compound is a key parameter for its identification.

Table 1: Representative HPLC Parameters for the Separation of this compound

ParameterCondition
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientLinear gradient from 10% to 90% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL
Expected Retention Time~8.5 min (retention times are method and system dependent)

Gas Chromatography-Mass Spectrometry (GC-MS) for Extended Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of steroid hormones and their metabolites. However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is not feasible. Therefore, a two-step process involving enzymatic hydrolysis followed by derivatization is typically required unito.itnih.gov.

First, the glucuronide conjugate is cleaved using an enzyme such as β-glucuronidase to yield the free aglycone, 2-Methoxyestrone. Subsequently, the hydroxyl and keto groups of 2-Methoxyestrone are chemically modified through derivatization to increase its volatility and thermal stability for GC analysis fu-berlin.de. Common derivatizing agents for steroids include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting trimethylsilyl (B98337) (TMS) ether derivatives are then amenable to separation on a GC column and detection by mass spectrometry. The fragmentation pattern of the derivatized 2-Methoxyestrone in the mass spectrometer provides structural information for its identification and quantification.

Table 2: Typical GC-MS Parameters for the Indirect Analysis of this compound (as derivatized 2-Methoxyestrone)

ParameterCondition
Pre-analytical StepEnzymatic hydrolysis with β-glucuronidase
Derivatization ReagentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial 150°C, ramp to 300°C at 10°C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Expected Fragment Ions (m/z) for TMS-derivatized 2-MethoxyestroneMolecular ion and characteristic fragments (e.g., m/z 372 (M+), 357, 285)

Mass Spectrometry (MS) Approaches

Mass spectrometry is the cornerstone for the sensitive and specific detection of this compound. When coupled with liquid chromatography, it provides a robust platform for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the direct quantification of this compound in biological fluids nih.govsciex.com. This method offers high sensitivity, allowing for the detection of picogram levels of the analyte, and exceptional specificity, which minimizes interferences from the complex biological matrix. The direct analysis of the intact glucuronide conjugate by LC-MS/MS eliminates the need for the hydrolysis step required for GC-MS, thereby reducing sample preparation time and potential analytical errors researchgate.net.

Electrospray Ionization (ESI) is the preferred ionization technique for the analysis of polar and thermally labile molecules like this compound. ESI generates charged droplets from the liquid eluent of the HPLC, from which gas-phase ions of the analyte are produced. For estrogen glucuronides, ESI is typically operated in the negative ion mode, as the glucuronic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion researchgate.net. This deprotonated molecule serves as the precursor ion for subsequent tandem mass spectrometry analysis.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation in tandem mass spectrometry used for quantification. In an MRM experiment, a specific precursor ion (in this case, the deprotonated this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. The transition from the precursor ion to the product ion is highly characteristic of the analyte, providing a high degree of specificity. A common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da) nih.gov.

Table 3: LC-MS/MS Parameters for the Quantification of this compound using MRM

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (Q1) [M-H]⁻ (m/z)475.2
Product Ion (Q3) (m/z)299.1 (corresponding to the [M-H-176]⁻ aglycone)
Collision Energy (eV)-20 V (typical value, requires optimization) researchgate.net
Dwell Time (ms)50-100
Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-Dilution Mass Spectrometry (ID-MS) is considered a reference method for the highly accurate and precise absolute quantification of analytes. nih.govnih.gov This technique combines the high selectivity of mass spectrometry with the precision afforded by the use of a stable isotope-labeled internal standard. nih.gov

The core principle of ID-MS involves adding a known amount of an isotopically labeled version of the target analyte—in this case, this compound—to the sample at the earliest stage of analysis. This labeled compound, often containing ¹³C or ²H atoms, is chemically identical to the endogenous (unlabeled) analyte but has a different mass. It serves as an ideal internal standard because it behaves identically to the target analyte during sample preparation, extraction, chromatography, and ionization, effectively correcting for any sample loss or matrix effects that may occur during the analytical process. nih.govnih.gov

During mass spectrometry analysis, the instrument simultaneously measures the signal intensities of the native analyte and the isotope-labeled internal standard. The ratio of these two signals is then used to calculate the exact concentration of the endogenous this compound in the original sample. Because the quantification is based on this ratio rather than the absolute signal of the analyte, the method is highly robust and less susceptible to variations in instrument response or matrix interference, leading to superior accuracy and precision.

Capillary Electrophoresis–Time of Flight/Mass Spectrometry (CE-TOF/MS) for Comprehensive Profiling

Capillary Electrophoresis–Time of Flight/Mass Spectrometry (CE-TOF/MS) is a powerful analytical platform for the comprehensive profiling of estrogens and their metabolites, including glucuronide and sulfate (B86663) conjugates. nih.govnih.gov This technique is particularly well-suited for analyzing highly polar and charged molecules like this compound directly in biological fluids, often with minimal sample pretreatment. nih.gov

CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, known as the background electrolyte. When coupled with TOF/MS, which measures the mass-to-charge ratio of ions with high mass accuracy, the system provides highly specific identification and quantification. nih.govuu.nl For estrogen conjugates, analysis is typically performed using an alkaline buffer system and negative ion mode detection, which allows for the effective resolution of weakly acidic native estrogens and their anionic glucuronide conjugates. nih.gov A key advantage of CE-TOF/MS is its ability to separate positional isomers, which can be critical in metabolic studies. nih.gov Furthermore, the high resolving power of CE minimizes matrix-induced ion suppression effects, a common challenge in the analysis of complex samples like urine. nih.gov

The identification of metabolites is supported by both their accurate mass and their characteristic relative migration times, enhancing the confidence of compound annotation. nih.gov This makes CE-TOF/MS a promising strategy for obtaining a global view of estrogen metabolism. nih.gov

Table 1: Illustrative Operating Parameters for CE-TOF/MS Analysis of Estrogen Conjugates

Parameter Setting
Capillary Electrophoresis
Injection 50 mbar for 5 seconds (~5 nL)
Applied Voltage 20 kV
Mass Spectrometry
Ionization Mode Negative-ion electrospray
Ion Spray Voltage -4.0 kV
Drying Gas Temperature 300 °C
Drying Gas Flow 4 L/min
Nebulizer Gas 10 L/min
Mass Range Scanned m/z 50–1100

This table presents typical parameters based on methodologies for profiling estrogen conjugates and is for illustrative purposes. lcms.cz

Sample Preparation and Derivatization Strategies for Biological Matrices

The analysis of this compound from biological matrices such as urine, plasma, or tissue necessitates effective sample preparation to remove interfering substances and concentrate the analyte. fu-berlin.de The choice of technique depends on the complexity of the matrix and the analytical method used.

Urine: For methods like CE-TOF/MS, urine samples may only require minimal preparation, such as centrifugation to remove particulate matter followed by dilution in deionized water. lcms.cz For other methods, enzymatic hydrolysis with β-glucuronidase is often employed to cleave the glucuronide moiety, allowing for the analysis of the parent steroid (2-Methoxyestrone). mdpi.com

Plasma/Serum: These samples contain high concentrations of proteins that must be removed. This is typically achieved through protein precipitation with organic solvents (e.g., acetonitrile, methanol) or through solid-phase extraction (SPE). fu-berlin.de

Tissue: Tissue samples first require homogenization to break down the cellular structure. This is followed by extraction procedures, often using a combination of liquid-liquid extraction (LLE) and/or SPE to isolate the analytes from lipids and other cellular components. fu-berlin.de

Solid-Phase Extraction (SPE) is a dominant cleanup technique for steroids in biological samples. fu-berlin.de It uses a solid sorbent packed in a cartridge to retain the analyte of interest from the liquid sample, while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. Mixed-mode cation exchanger-based SPE phases are commonly used for this purpose. fu-berlin.de

Derivatization is a chemical modification strategy sometimes employed to improve the analytical characteristics of the target compound. mdpi.com While this compound can often be analyzed in its intact form, its deconjugated form (2-Methoxyestrone) may be derivatized. This process can enhance sensitivity, improve chromatographic separation, and increase the specificity of detection by mass spectrometry. mdpi.comnih.gov For instance, derivatization of the phenolic hydroxyl group can improve ionization efficiency in LC-MS analysis. mdpi.com

Method Validation and Reproducibility in Research Settings

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. europa.eu Method validation ensures the integrity of the generated data and its reproducibility. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. europa.eu

Accuracy: The closeness of the measured value to the true value. europa.eu It is often assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories, often assessed in inter-laboratory trials. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

The validation process involves a series of experiments to assess these parameters, and the results are compared against predefined acceptance criteria. Rigorous method validation is fundamental for ensuring that the data generated in research settings are reliable and can be reproduced by other laboratories.

Table 2: Example of Assay Precision and Accuracy Data from a Method Validation Study

QC Level Nominal Conc. (pg/mL) Intra-day Precision (RSD %) Inter-day Precision (RSD %) Accuracy (%)
LLOQ 2.5 8.5% 9.2% 105.4%
Low 5.0 6.1% 7.5% 98.8%
Medium 50 4.3% 5.8% 101.2%
High 200 3.9% 5.1% 97.5%

This table is a representative example modeled after validation data for a related estrogen metabolite assay. nih.gov LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Biological Significance and Molecular Interactions of 2 Methoxyestrone 3 Glucuronide

Role in Estrogen Homeostasis and Metabolic Clearance

2-Methoxyestrone (B195170) 3-glucuronide is a significant metabolite in the intricate process of estrogen homeostasis. It represents a terminal product in the metabolic cascade of estrone (B1671321), one of the primary estrogen hormones. The formation of 2-Methoxyestrone 3-glucuronide begins with the hydroxylation of estrone to 2-hydroxyestrone (B23517), which is then methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestrone. rupahealth.com This methoxylation step is crucial as it generally leads to compounds with reduced estrogenic activity. wikipedia.org Subsequently, to increase its water solubility and facilitate its removal from the body, 2-methoxyestrone undergoes glucuronidation. hmdb.ca

This conjugation reaction, catalyzed by UDP-glucuronosyltransferase in the liver, attaches a glucuronic acid moiety to the 2-methoxyestrone molecule, forming this compound. hmdb.ca Glucuronidation is a key Phase II metabolic pathway that renders compounds like estrogen metabolites more hydrophilic, thereby aiding their excretion through bile and urine. metagenicsinstitute.comresearchgate.net The conversion of estrogens and their metabolites into glucuronide conjugates is a critical step in their detoxification and clearance, preventing their accumulation and potential for unwanted biological activity. wikipedia.org The balance between the formation and clearance of various estrogen metabolites, including this compound, is vital for maintaining hormonal balance. rupahealth.com

Enzyme Interactions and Modulations

While glucuronidation is a mechanism for deactivating and eliminating estrogens, the process can be reversed by the enzyme β-glucuronidase. metagenicsinstitute.comnih.gov This enzyme is capable of cleaving the glucuronic acid from estrogen glucuronides, thereby regenerating the parent estrogen metabolite. nih.gov This "deconjugation" can occur in various tissues and is particularly noted in the gut, where microbial β-glucuronidases can reactivate estrogens, allowing them to be reabsorbed into circulation (enterohepatic circulation). nih.gov

The direct influence of this compound on the activity of other metabolizing enzymes is not extensively documented in the provided search results. However, the broader context of estrogen metabolism suggests a complex interplay between different enzymatic pathways. The detoxification of estrogens involves a balance between Phase I enzymes (like cytochrome P450s that hydroxylate estrogens) and Phase II enzymes (like COMT, UGTs, and sulfotransferases). metagenicsinstitute.commetagenicsinstitute.com The efficiency of these enzyme systems is crucial for maintaining a healthy estrogen balance. metagenicsinstitute.com For example, nutrients and bioactive compounds can modulate the activity of these detoxification enzymes. metagenicsinstitute.com While the specific modulatory effects of this compound are not detailed, as a product of this metabolic chain, its levels can reflect the upstream activity of enzymes like COMT and UGTs.

Cellular Uptake and Transport Mechanisms (e.g., OATPs, ABC Transporters)

Due to its increased hydrophilicity, this compound, like other estrogen conjugates, is unlikely to passively diffuse across cell membranes. nih.gov Its movement into and out of cells is facilitated by specific transporter proteins. Members of the ATP-binding cassette (ABC) transporter family and the solute carrier (SLC) family, which includes organic anion transporting polypeptides (OATPs), are known to transport estrogen conjugates. nih.govnih.gov

Research on various estrogen glucuronides has identified several key transporters:

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): MRP2, MRP3, and MRP4 have been shown to transport estrogen glucuronides. MRP3, in particular, transports a range of estrogen glucuronides with relatively high affinity. nih.govhelsinki.fi

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another ABC transporter that actively effluxes estrogen glucuronides. nih.govhelsinki.fi

Organic Anion Transporting Polypeptides (OATPs): These uptake transporters are involved in the cellular influx of estrogen conjugates. For instance, OATP-D and OATP-E have been identified as potential transporters for estrone-3-sulfate in breast cancer cells, and it is plausible that they also transport glucuronide conjugates. nih.govresearchgate.net

The expression and activity of these transporters in different tissues, such as the liver, intestine, and kidney, are critical for the systemic clearance and tissue-specific exposure to estrogen metabolites like this compound. helsinki.fi

Transporter FamilySpecific TransporterRole in Estrogen Glucuronide TransportReference
ABC Transporters MRP2 (ABCC2)Efflux of estrogen glucuronides. nih.govhelsinki.fi
MRP3 (ABCC3)Efflux of various estrogen glucuronides with high affinity. nih.govhelsinki.fi
MRP4 (ABCC4)Efflux of estrogen glucuronides. nih.govhelsinki.fi
BCRP (ABCG2)Efflux of estrogen glucuronides. nih.govhelsinki.fi
SLC Transporters OATPsPotential for cellular uptake of estrogen conjugates. nih.govresearchgate.net

Investigations of Biological Activities in In Vitro Cellular Models

While much of the research on the biological effects of methoxyestrogens has focused on the parent compounds, 2-methoxyestrone and 2-methoxyestradiol (B1684026), some studies provide insights into the potential activities of their conjugated forms. Generally, glucuronidation is considered an inactivating pathway. rsc.org However, the local deconjugation by β-glucuronidase can release the active metabolite.

Studies on the parent compound, 2-methoxyestrone, and its close relative, 2-methoxyestradiol, have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.govnih.govresearchgate.net For instance, 2-methoxyestradiol has been shown to inhibit the proliferation and induce apoptosis in myeloma cell lines in a dose- and time-dependent manner. nih.gov These effects are often independent of estrogen receptors alpha and beta. nih.govresearchgate.net

A study on MCF-7 breast cancer cells investigated the effect of 2-methoxyestrone and its sulfamated derivative on glucose uptake, a process crucial for cancer cell proliferation. nih.gov The findings indicated that these compounds could inhibit glucose uptake. nih.gov While this study did not directly test this compound, it highlights the anti-cancer potential of the parent molecule. The biological activity of this compound in cellular models would likely depend on its conversion back to 2-methoxyestrone by β-glucuronidase.

CompoundCell LineObserved EffectReference
2-MethoxyestradiolMyeloma cell linesInhibition of proliferation, induction of apoptosis. nih.gov
2-MethoxyestradiolBreast cancer cell linesInhibition of proliferation, induction of apoptosis (ER-independent). nih.govresearchgate.net
2-MethoxyestroneMCF-7 breast cancer cellsInhibition of glucose uptake. nih.gov

Modulation of Gene Expression

Current scientific literature does not provide direct evidence on the specific mechanisms by which this compound modulates gene expression. Research has largely focused on its precursor molecules and the enzymes responsible for its synthesis. The formation of this compound is a result of the enzymatic action of UDP-glucuronosyltransferases (UGTs). The expression of the genes encoding these UGT enzymes can, in turn, be modulated by estrogens.

For instance, studies have shown that estrogens can regulate the expression of UGT enzymes in estrogen receptor (ER)-positive cells. 17β-estradiol has been found to up-regulate the expression of UGT1A9 via the estrogen receptor α (ERα) in liver cells nih.govjohnshopkins.edu. Similarly, in breast cancer cells, UGT2B15 has been identified as a novel, estrogen-regulated gene oup.com. The expression of UGT2B15 and UGT2B17 is co-regulated by both androgen and estrogen receptors in breast cancer cam.ac.ukendocrine-abstracts.org. This regulation of UGT gene expression by estrogens suggests a feedback mechanism that could influence the rate of glucuronidation and, consequently, the levels of metabolites like this compound. However, direct studies illustrating a gene-regulatory role for this compound itself are not available.

Studies in In Vivo Animal Models

In vivo animal models have provided foundational insights into the metabolic fate of this compound. These studies are crucial for understanding its physiological and pathological roles.

The primary pharmacokinetic characteristic of this compound identified in animal models is its role as a biliary metabolite. A key study in rats identified this compound as a new metabolite found in bile following the administration of its parent compounds nih.gov. This finding is significant as it points to the liver's role in processing 2-methoxyestrone and preparing it for elimination.

Glucuronidation is a major pathway for the metabolism of estrogens, converting them into more water-soluble compounds that can be more easily excreted from the body cam.ac.uk. The excretion of estrogen glucuronides, including metabolites of estrone, into the bile is a well-documented process in rats teikyo.jp. This biliary excretion is a critical component of the enterohepatic circulation of estrogen metabolites nih.gov. While detailed pharmacokinetic parameters such as half-life, clearance rate, and volume of distribution for this compound have not been extensively reported, its identification in bile underscores its pathway of elimination.

Pharmacokinetic Profile of this compound in Rats

ParameterFindingAnimal ModelSignificance
Metabolite IdentificationIdentified as a new biliary metabolite. nih.govRatConfirms its formation and route of excretion via the liver and bile.
Excretion PathwayPart of the biliary excretion of estrone metabolites. teikyo.jpRatHighlights the role of glucuronidation in the detoxification and elimination of estrogens.

The liver is the central organ in the metabolism of this compound, as it is the primary site of glucuronidation. The formation of this compound is intrinsically linked to hepatic function. While direct studies on the effects of this compound on organ systems are limited, the influence of its parent estrogens and related metabolites on the liver has been a subject of research.

Estrogens are generally considered to have protective effects on the liver. They have been shown to play a role in ameliorating liver fibrosis and protecting against various forms of liver injury nih.govresearchgate.net. For example, 17β-estradiol can mitigate liver injury by modulating inflammatory pathways, such as the TLR4 signaling pathway nih.gov. Furthermore, estrogen therapy is being explored for its potential in treating nonalcoholic fatty liver disease (NAFLD) mdpi.com.

Given that this compound is a product of hepatic estrogen metabolism, its presence is an indicator of an active metabolic pathway within the liver. The process of glucuronidation itself is a detoxification mechanism, suggesting a role for the formation of this compound in protecting the body from the potentially harmful effects of biologically active estrogens. The health of the liver and the efficiency of its metabolic pathways are therefore crucial for the proper synthesis and elimination of this compound.

Comparative Biochemical and Physiological Studies

Interspecies Differences in Metabolism and Excretion Patterns

The metabolism and excretion of estrogen and its metabolites, including 2-Methoxyestrone (B195170) 3-glucuronide, exhibit notable differences across various species. These variations are largely attributable to differences in the activity and expression of key metabolic enzymes in the liver and other tissues.

In rats, 2-Methoxyestrone 3-glucuronide has been identified as a significant biliary metabolite nih.gov. The liver is the primary site of estrogen metabolism, involving Phase I hydroxylation and Phase II conjugation reactions such as methylation, glucuronidation, and sulfation researchgate.net. Studies on environmental estrogens like bisphenol A (BPA) in rats have highlighted the role of specific UDP-glucuronosyltransferase (UGT) isoforms, such as UGT2B1, in the liver's glucuronidation process researchgate.net. While this research focuses on BPA, it underscores the enzymatic pathways shared with endogenous estrogens.

Comparative studies involving rats, monkeys, and mice have shown that glucuronidation is a conserved and crucial pathway for the detoxification and elimination of estrogens and estrogen-mimicking compounds researchgate.net. Following oral administration, these compounds are metabolized in the gastrointestinal tract and liver by UGT and sulfotransferase isoforms researchgate.net. However, the specific profile and quantity of metabolites, including glucuronide conjugates, can differ. For example, the formation of BPA glucuronide is a major metabolic route in rats, monkeys, and humans, but the relative importance of this pathway compared to sulfation can vary researchgate.net.

These interspecies variations in enzymatic activity directly impact the circulating levels and excretion profiles of estrogen metabolites. Therefore, while the fundamental pathways are similar, the quantitative output of specific metabolites like this compound can differ significantly, making direct extrapolation of findings from one species to another challenging.

Table 1: Interspecies Comparison of Estrogen Metabolism Pathways

SpeciesKey Metabolic Enzymes/Pathways NotedPrimary Excretion Route for Estrogen MetabolitesSpecific Findings Related to Glucuronidation
RatUGT2B1 (active in glucuronidation) researchgate.netBile nih.govThis compound is a confirmed biliary metabolite nih.gov. UGT activity towards estrogenic compounds is high in the liver, kidney, and testis researchgate.net.
MonkeyUGT and sulfotransferase isoforms researchgate.netUrine and FecesGlucuronidation is a major pathway for metabolizing estrogenic compounds following oral administration researchgate.net.
MouseUGT and sulfotransferase isoforms researchgate.netUrine and FecesSimilar to other species, glucuronidation is a key step in the metabolism of estrogenic compounds researchgate.net.
HumanUGT1A1, COMT aacrjournals.orgnih.govUrine and Feces researchgate.netUGT1A1 is a key enzyme in the glucuronidation of estrogen metabolites aacrjournals.org. The balance between methylation and glucuronidation is influenced by genetic and environmental factors metagenicsinstitute.comrupahealth.com.

Variations Across Physiological States (e.g., sex, age, reproductive status)

The production and metabolism of this compound are intrinsically linked to physiological states that alter estrogen levels, such as sex, age, and reproductive status. Since this compound is a downstream metabolite of estrone (B1671321), its levels are expected to fluctuate in concert with changes in parent estrogen concentrations and metabolic enzyme activity.

Age: Endocrine function changes significantly with age. In men, levels of hormones such as testosterone (B1683101) and dehydroepiandrosterone-sulfate (DHEA-S) show age-related declines, while cortisol may increase nih.gov. In women, the most dramatic shift occurs during menopause, with the cessation of ovarian estrogen production leading to a substantial decrease in circulating estrogens and their metabolites. UGT isoform expression levels in the liver can also change with age; fetal liver levels are about 10-30% of adult levels, reaching maturity after 2-3 months researchgate.net. While specific data on this compound across the lifespan is limited, it is expected that its levels would decrease significantly in postmenopausal women, reflecting the lower substrate (estrone) availability.

Reproductive Status: The menstrual cycle is characterized by dynamic fluctuations in estrogen and progesterone. The urinary excretion of 2-hydroxyestrone (B23517), a direct precursor to 2-methoxyestrone, varies throughout the cycle, with levels ranging from approximately 10 µ g/24h in the proliferative phase to a peak of 60 µ g/24h around ovulation nih.gov. This pattern is comparable to that of estriol, another major estrogen metabolite nih.gov. Given that 2-hydroxyestrone is a necessary intermediate, the subsequent formation of 2-methoxyestrone and its glucuronide conjugate would likely follow a similar cyclical pattern. Monitoring urinary metabolites like estrone-3-glucuronide (E1G) and pregnanediol-3-glucuronide (B129214) (PdG) is a well-established method for tracking ovarian activity and the phases of the menstrual cycle nih.gov.

Genetic Polymorphisms in Metabolizing Enzymes (e.g., UGTs, COMT) and their Impact on this compound Levels

The formation of this compound is a multi-step process involving two key enzyme families: Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs). Genetic polymorphisms in the genes encoding these enzymes can significantly alter their activity, thereby influencing the levels of this compound.

COMT Polymorphisms: The COMT enzyme is responsible for the methylation of 2-hydroxyestrone to form 2-methoxyestrone. A common and functionally significant single nucleotide polymorphism (SNP) in the COMT gene is Val158Met (rs4680), which results in a valine to methionine substitution. This substitution leads to a thermolabile enzyme with reduced activity. Individuals with the Met/Met genotype have COMT enzyme activity that is up to four times lower than that of the Val/Val genotype nih.gov. The heterozygous Val/Met genotype exhibits intermediate activity kashilab.com. Lower COMT activity can lead to a decreased rate of conversion of 2-hydroxyestrone to 2-methoxyestrone, which would, in turn, reduce the substrate available for glucuronidation, likely resulting in lower levels of this compound. Studies have shown that the COMT genotype is independently related to serum estradiol (B170435) levels in postmenopausal women, with the low-activity (Met/Met) genotype associated with higher estradiol levels nih.gov.

UGT Polymorphisms: UGTs are a family of enzymes that catalyze the glucuronidation of various substrates, including estrogen metabolites. UGT1A1 is a primary isoform involved in the glucuronidation of estrogens and their hydroxylated metabolites aacrjournals.orgnih.gov. The UGT1A1 gene is highly polymorphic. One of the most studied variations is the UGT1A128 allele, which involves a variable number of TA repeats in the promoter region. The common wild-type allele (*1) has six repeats (TA)6, whereas the *28 allele has seven repeats (TA)7. The presence of the (TA)7 repeat leads to reduced gene expression and, consequently, lower UGT1A1 enzyme activity aacrjournals.org. This reduced activity can impair the glucuronidation of 2-methoxyestrone, potentially leading to lower urinary excretion of this compound and higher circulating levels of its unconjugated precursor. In premenopausal women, the UGT1A1 (TA7/TA7) genotype has been associated with significantly lower mean estradiol concentrations compared to the wildtype nih.gov. Polymorphisms have been described for several other UGT genes, including UGT1A6, 1A7, 2B4, 2B7, and 2B15, which may also play a role in estrogen metabolism nih.govnih.gov.

Table 2: Impact of Key Genetic Polymorphisms on this compound Synthesis

EnzymeGenePolymorphismEffect on Enzyme ActivityPotential Impact on this compound Levels
Catechol-O-methyltransferase (COMT)COMTVal158Met (G>A; rs4680)Val/Val: High activity Val/Met: Intermediate activity Met/Met: Low activity nih.govkashilab.comLow activity genotypes (Met/Met) may decrease the formation of 2-methoxyestrone from 2-hydroxyestrone, leading to lower substrate for glucuronidation and thus lower this compound levels rupahealth.com.
UDP-glucuronosyltransferase 1A1 (UGT1A1)UGT1A1*28 ((TA)7 repeat)Reduced gene expression and enzyme activity compared to wild-type ((TA)6) aacrjournals.org.Reduced UGT1A1 activity can impair the conversion of 2-methoxyestrone to its 3-glucuronide conjugate, resulting in lower levels of the final metabolite aacrjournals.org.

Interaction with Environmental Factors and Diet

The metabolic pathways leading to the formation and excretion of this compound are sensitive to modulation by various external factors, including diet and exposure to environmental chemicals.

Dietary Influences: Diet plays a significant role in modulating estrogen metabolism metagenicsinstitute.com.

Fiber and Phytoestrogens: Diets rich in fiber and phytoestrogens, such as lignans (B1203133) found in flaxseed, have been shown to alter estrogen metabolism researchgate.netrupahealth.com. Lignans can influence the expression of metabolizing enzymes nih.gov. For example, flaxseed consumption has been demonstrated to increase the urinary 2-hydroxyestrone/16α-hydroxyestrone ratio, indicating a shift towards the 2-hydroxylation pathway nih.gov. Vegetarians, who tend to have higher fiber intake, often exhibit higher ratios of 2-methoxyestrone to 2-hydroxyestrone, suggesting that dietary fiber may positively influence this metabolic step rupahealth.com.

Cruciferous Vegetables: Vegetables like broccoli, cabbage, and Brussels sprouts are rich in indole-3-carbinol (B1674136) (I3C). I3C and its metabolite diindolylmethane (DIM) are known to promote the C-2 hydroxylation of estrogens, thereby increasing the production of 2-hydroxyestrone, the precursor to 2-methoxyestrone me-foreningen.no.

Nutrient Cofactors: The enzymes involved in estrogen metabolism require specific micronutrients to function optimally. The COMT enzyme, for instance, requires S-adenosylmethionine (SAMe) and magnesium as cofactors for the methylation process me-foreningen.no. B vitamins (B6, B12, folate) are crucial for the regeneration of SAMe. Therefore, deficiencies in these nutrients could potentially impair the formation of 2-methoxyestrone me-foreningen.novortala.com.

Environmental Factors: Exposure to certain environmental chemicals, known as endocrine-disrupting chemicals (EDCs) or xenoestrogens, can interfere with normal hormone metabolism healthline.comnih.gov.

Bisphenol A (BPA) and Phthalates: These compounds are widespread in plastics and personal care products and are known to mimic estrogen healthline.comthyroidpharmacist.com. They can interfere with the body's natural hormone balance and metabolic pathways. For example, BPA undergoes glucuronidation in the liver, a pathway it shares with endogenous estrogens researchgate.netresearchgate.net. High exposure to BPA could potentially compete for the same UGT enzymes, thereby affecting the glucuronidation efficiency of estrogen metabolites like 2-methoxyestrone.

Other Toxins: Pesticides and other industrial chemicals can also act as endocrine disruptors, potentially altering the expression and activity of cytochrome P450 and Phase II enzymes involved in estrogen detoxification me-foreningen.nothyroidpharmacist.com. This disruption can shift the balance of estrogen metabolites, although the specific impact on this compound is not fully elucidated.

Methodological Advancements and Emerging Research Techniques

Application of Omics Technologies (e.g., Metabolomics) for Comprehensive Profiling

Omics technologies have revolutionized the study of biological systems by enabling the large-scale analysis of various biomolecules. nih.gov For 2-Methoxyestrone (B195170) 3-glucuronide, metabolomics, a branch of omics, is particularly crucial. It involves the comprehensive study of small molecules, or metabolites, within a cell, tissue, or organism. metasysx.com

Metabolomics provides a functional readout of the physiological state of a cell and can be used to identify and quantify a wide array of metabolites, including estrogen conjugates like 2-Methoxyestrone 3-glucuronide. metabolomicsworkbench.org High-throughput technologies such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to metabolomics, allowing for the detailed profiling of complex biological samples. nih.gov These platforms can detect metabolites like this compound in various biological fluids and tissues, helping to map its distribution and fluctuations under different physiological conditions. metabolomicsworkbench.org

The integration of metabolomics with other omics disciplines, such as genomics, transcriptomics, and proteomics, offers a multi-layered perspective on estrogen metabolism. frontiersin.orgbamsjournal.com This "multi-omics" approach can uncover complex interactions between genes, proteins, and metabolites, providing a more complete understanding of the pathways leading to the formation and clearance of this compound. mdpi.com For instance, by correlating genomic data with metabolite levels, researchers can identify genetic variations that influence the activity of enzymes involved in estrogen metabolism.

Omics TechnologyPrimary Molecules AnalyzedCore Analytical PlatformRelevance to this compound Research
GenomicsDNANext-Generation Sequencing (NGS)Identifies genetic variants in enzymes responsible for estrogen metabolism.
TranscriptomicsRNARNA-Sequencing (RNA-Seq)Measures the expression levels of genes involved in the compound's synthesis.
ProteomicsProteinsMass Spectrometry (MS)Quantifies the abundance and activity of metabolic enzymes (e.g., UGTs).
MetabolomicsMetabolitesMS, Nuclear Magnetic Resonance (NMR)Directly detects and quantifies this compound and related metabolites. nih.gov

Development of Advanced In Vitro Models for Metabolism Research

Advanced in vitro models are indispensable tools for studying the metabolism of compounds like this compound in a controlled laboratory setting. These models have evolved from simple two-dimensional (2D) cell cultures to more complex systems that better mimic human physiology. mdpi.commdpi.com

Standard in vitro systems used in early-stage drug development include liver microsomes, S9 fractions, and hepatocyte suspensions. nih.gov These models are useful for assessing hepatic clearance and metabolic pathways such as glucuronidation, the key reaction in the formation of this compound. nih.govnih.gov However, traditional 2D cell cultures often fail to replicate the specific biochemical and mechanical characteristics of tissues in the body. mdpi.com

To overcome these limitations, more sophisticated models have been developed:

Three-Dimensional (3D) Cell Cultures: These models, such as spheroids and organoids, allow cells to grow in a structure that more closely resembles native tissue, improving the prediction of metabolic outcomes.

Genetically Engineered Cells: Cell lines can be engineered to express specific drug-metabolizing enzymes or transporters, allowing researchers to study the function of individual proteins involved in the metabolism and transport of glucuronide conjugates. nih.gov

Organ-on-a-Chip (OOC) Platforms: These microfluidic devices contain cultured cells from different organs connected by a fluidic network. mdpi.com For example, an integrated gut-liver-on-a-chip can model the absorption and subsequent metabolism of a compound, providing a more systemic view of its biotransformation. mdpi.com Such models are valuable for recreating the complex interplay between organs in drug metabolism and toxicology screening. mdpi.com

In Vitro ModelDescriptionApplication in Metabolism Research
Liver Microsomes/S9 FractionsSubcellular fractions containing metabolic enzymes.Initial screening of metabolic pathways like glucuronidation. nih.govnih.gov
Hepatocyte SuspensionsPrimary liver cells used in short-term cultures.Assessing hepatic clearance and metabolite formation. nih.gov
2D Cell CulturesCells grown in a monolayer on a flat surface.Basic cytotoxicity and metabolism assays. mdpi.commdpi.com
3D Cell Cultures (Organoids)Cells grown in three-dimensional structures.More accurate modeling of tissue-specific metabolism. nih.gov
Organ-on-a-Chip (OOC)Microfluidic devices with interconnected cell cultures from different organs.Studying multi-organ metabolism and interactions. mdpi.com

Computational Modeling and Molecular Dynamics Simulations of Compound Interactions

Computational modeling has become a powerful tool for investigating the interactions of compounds with biological macromolecules at a molecular level. nih.gov These in silico methods complement experimental approaches by providing detailed insights that can be difficult to obtain through laboratory work alone. For estrogens and their metabolites, computational approaches can predict binding interactions with receptors and enzymes. researchgate.net

Molecular dynamics (MD) simulations, for example, allow researchers to observe the physical movements of atoms and molecules over time. nih.gov This technique can be used to model the dynamic process of this compound interacting with transport proteins or enzymes. Such simulations provide a dynamic dimension to structural data and help in understanding biochemical processes. nih.gov

Other computational approaches include:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can be used to study how 2-Methoxyestrone or its parent compounds fit into the active site of metabolizing enzymes like UDP-glucuronosyltransferases (UGTs).

Quantitative Structure-Activity Relationship (QSAR): QSAR models relate the chemical structure of a molecule to its biological activity. These models can be used to predict the estrogenic activity of various metabolites based on their structural features. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. These models can incorporate data from in vitro experiments to predict the in vivo behavior of a compound and its metabolites, including those that undergo glucuronidation and transport. nih.gov

These computational tools are essential for predicting potential interactions, understanding mechanisms of action, and guiding further experimental research. nih.govmdpi.com

Isotope Labeling Strategies for Metabolic Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vivo and in vitro. By replacing one or more atoms of a molecule with their stable (non-radioactive) isotopes, researchers can track the molecule and its metabolites through complex biochemical pathways. nih.gov Stable isotopes commonly used in metabolic research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). researchgate.net

For studying the metabolism of this compound, a precursor like estrone (B1671321) could be labeled with ¹³C. nih.gov After administration, samples can be analyzed using mass spectrometry to detect and quantify the labeled metabolites. This allows for the unambiguous identification of metabolites derived from the administered precursor and helps to elucidate the rates of metabolic flux through different pathways. nih.gov

Key applications of isotope labeling in this context include:

Metabolic Flux Analysis (Fluxomics): This involves using isotope tracers to measure the rates of metabolic reactions. It can provide quantitative data on the conversion of estrone to 2-Methoxyestrone and its subsequent glucuronidation. nih.gov

Pharmacokinetic Studies: Stable isotope tracers are used in clinical trials to assess dose responses and pharmacokinetic/pharmacodynamic (PK/PD) relationships. prosciento.com

Dynamic Proteomics and Metabolomics: The use of deuterium oxide (D₂O), or "heavy water," allows for the simultaneous monitoring of the turnover of multiple substrates, including proteins and metabolites, over extended periods. researchgate.net This can provide insights into how exercise or other interventions affect estrogen metabolism. researchgate.net

The coupling of stable isotope labeling with high-resolution analytical techniques provides a dynamic and quantitative view of metabolic processes, which is essential for understanding the complete lifecycle of metabolites like this compound. bohrium.com

Future Directions and Unanswered Questions in 2 Methoxyestrone 3 Glucuronide Research

Elucidation of Novel Metabolic Pathways and Metabolites

The metabolic fate of 2-Methoxyestrone (B195170) is generally understood to culminate in conjugation reactions, with glucuronidation at the 3-position being a key step for increasing water solubility and facilitating excretion, particularly via the bile. nih.govdocumentsdelivered.com However, the complete metabolic network may be more complex than currently appreciated. Future research should focus on identifying whether 2-Methoxyestrone undergoes other forms of conjugation or if the 3-glucuronide conjugate itself can be a substrate for further metabolic transformations before or after excretion.

Key areas for future investigation include:

Alternative Conjugation Pathways: Investigating the potential for sulfation or conjugation with other molecules at different positions on the 2-Methoxyestrone structure.

Enterohepatic Recirculation: A crucial unanswered question is the extent to which 2-Methoxyestrone 3-glucuronide undergoes deconjugation by gut microbiota, potentially releasing bioactive 2-Methoxyestrone back into circulation. researchgate.netnih.gov Understanding the enzymes involved and the factors influencing this process is critical.

Further Metabolites: Exploring whether the glucuronide conjugate is subject to further metabolic processes, potentially leading to novel, yet-to-be-identified metabolites in various biological fluids.

Identification of Additional Biological Targets and Mechanisms of Action (receptor-independent effects)

The precursor of this compound, 2-Methoxyestrone, exhibits a very low affinity for classical estrogen receptors (ERs). rupahealth.com This suggests that any biological effects it or its metabolites exert are likely mediated through non-receptor-dependent pathways. The related metabolite, 2-methoxyestradiol (B1684026), is known to have antiproliferative and antiangiogenic effects that are independent of ERs. nih.govnih.gov This precedent strongly suggests that 2-Methoxyestrone may also possess unique biological activities.

Future research directions should include:

Direct Biological Activity of the Glucuronide: While generally considered inactive, it is crucial to experimentally verify that this compound has no biological activity of its own. researchgate.net

Non-Genomic Signaling: Investigating potential interactions of 2-Methoxyestrone (if deconjugated) with cellular signaling cascades, such as protein kinase pathways or its influence on microtubule dynamics, similar to 2-methoxyestradiol. nih.govreactome.org

Cellular Transport Mechanisms: Identifying the specific transporters responsible for the efflux of this compound from cells and into bile and urine. nih.gov Understanding the regulation of these transporters could reveal new points of control in estrogen metabolism.

Development of More Sensitive and Specific Analytical Tools

A significant barrier to fully understanding the role of this compound is the analytical challenge of accurately measuring it and other estrogen conjugates in biological matrices. researchgate.net Due to their low concentrations and structural similarity to other metabolites, highly sophisticated methods are required.

Priorities for the development of analytical tools include:

Direct Quantification Methods: The development and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can directly quantify the intact this compound without the need for enzymatic or chemical hydrolysis, which can introduce inaccuracies. researchgate.netnih.govnih.gov

Enhanced Sensitivity through Derivatization: Exploring novel derivatization strategies to increase the ionization efficiency and sensitivity of detection for methoxyestrogen glucuronides in mass spectrometry. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This would allow for accurate measurement in samples with very low analyte concentrations.

Improved Chromatographic Separation: Creating advanced chromatographic techniques capable of separating isomeric estrogen glucuronides, ensuring unambiguous identification and quantification. nih.gov

Standardization: Synthesis and availability of certified analytical standards for this compound and its potential metabolites are essential for accurate quantification and method validation.

Integration of Multi-Omics Data for Systems-Level Understanding of Estrogen Metabolism

Understanding the role of a single metabolite like this compound requires placing it within the broader context of the entire estrogen metabolic network. The integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to achieve this systemic understanding. nih.govresearchgate.netmdpi.com

Future research should focus on:

Metabolomic Profiling: Using advanced metabolomics to map the complete profile of estrogen metabolites, including glucuronide and sulfate (B86663) conjugates, under different physiological and pathological conditions. nih.govdntb.gov.ua

Gene-Metabolite Interaction Networks: Combining transcriptomic and metabolomic data to identify correlations between the expression of key metabolic enzymes (like UGTs and COMT) and the levels of specific metabolites, including this compound. nih.govnih.gov This can reveal regulatory mechanisms and the functional consequences of genetic variations in these enzymes.

Systems Biology Modeling: Developing computational models that integrate multi-omics data to simulate the flux through various estrogen metabolism pathways. researchgate.net Such models can help predict how factors like diet, genetic polymorphisms, or environmental exposures might alter the balance of estrogen metabolites and influence disease risk.

By pursuing these future directions, researchers can move beyond the view of this compound as a mere metabolic endpoint and uncover its potential significance within the complex and dynamic system of estrogen metabolism and its impact on human health and disease.

Q & A

Q. How to differentiate this compound from isomeric metabolites in complex matrices?

  • Employ high-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., MS/MS transitions m/z 475→299 for this compound) or ion mobility spectrometry (IMS) to resolve structural isomers. Chromatographic separation using HILIC columns can enhance resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.